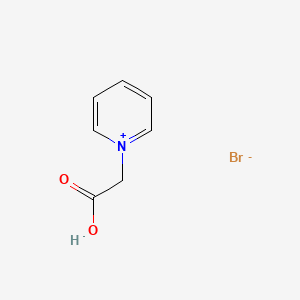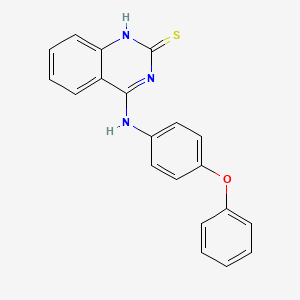
(S)-4-Methyl-N-((R)-1-(((S)-4-Methyl-1-((R)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C40H57N5O7 is known as Carfilzomib. Carfilzomib is a synthetic tetrapeptide epoxyketone and an analog of epoxomicin. It is primarily used as an anti-cancer medication, specifically acting as a selective proteasome inhibitor. Carfilzomib is marketed under the trade name Kyprolis and is used in the treatment of multiple myeloma .
準備方法
Synthetic Routes and Reaction Conditions
Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues. The C-terminus of the peptide is connected to the amino group of (2S)-2-amino-4-methyl-1-(2R)-2-methyloxiran-2-yl-1-oxopentan-1-one via an amide linkage .
Industrial Production Methods
Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions
Carfilzomib undergoes various chemical reactions, including:
Oxidation: Carfilzomib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the epoxyketone moiety of Carfilzomib.
Substitution: Substitution reactions can occur at the amino acid residues, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Carfilzomib. These analogs are studied for their potential therapeutic applications .
科学的研究の応用
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and proteasome inhibition.
Biology: Investigated for its effects on cellular processes, including protein degradation and cell cycle regulation.
Medicine: Primarily used in the treatment of multiple myeloma. It is also being studied for its potential use in other cancers and diseases involving proteasome dysfunction.
Industry: Utilized in the development of new proteasome inhibitors and therapeutic agents
作用機序
Carfilzomib exerts its effects by irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting proteasome activity, Carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .
類似化合物との比較
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: An oral proteasome inhibitor with similar applications.
Epoxomicin: The natural product analog from which Carfilzomib is derived
Uniqueness
Carfilzomib is unique due to its irreversible binding to the proteasome and its minimal interactions with non-proteasomal targets. This specificity improves its safety profile compared to other proteasome inhibitors like Bortezomib .
特性
分子式 |
C40H57N5O7 |
|---|---|
分子量 |
719.9 g/mol |
IUPAC名 |
(2S)-4-methyl-N-[(2R)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34+,40+/m0/s1 |
InChIキー |
BLMPQMFVWMYDKT-YKJJAACJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
正規SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


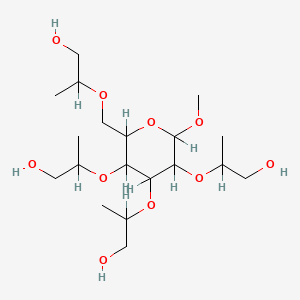
![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
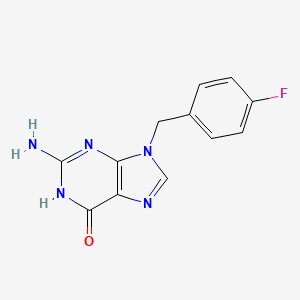

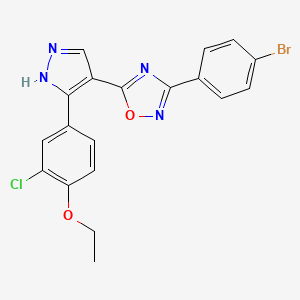
![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)



![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)
